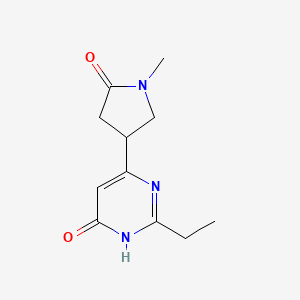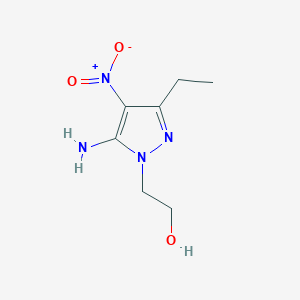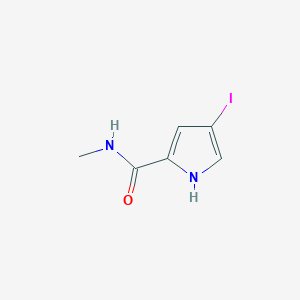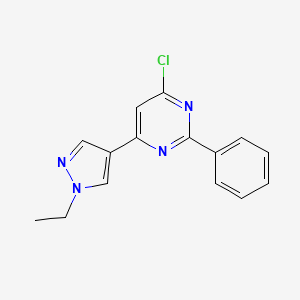
tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo es un compuesto orgánico que presenta un anillo de pirrolidina sustituido con un grupo tiofeno y un éster de tert-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo se puede sintetizar utilizando cloruro de isobutoxicarbonilo (i-BuOCOCl) mediante el método del anhídrido mixto . La reacción implica la formación de un intermedio de anhídrido mixto, que luego reacciona con la pirrolidina sustituida con tiofeno para formar el producto deseado. Las condiciones de reacción suelen implicar el uso de una base como la trietilamina y un disolvente orgánico como el diclorometano .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo no están bien documentados, el método del anhídrido mixto mencionado anteriormente se puede escalar para fines industriales. El uso de una mezcla eficiente y el control de la temperatura son cruciales para garantizar altos rendimientos y la pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El grupo éster se puede reducir al alcohol correspondiente utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: El anillo de tiofeno puede sufrir reacciones de sustitución electrofílica, como la halogenación o la nitración.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar para reacciones de oxidación.
Reducción: El hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Derivados halogenados o nitrados de tiofeno.
Aplicaciones Científicas De Investigación
El 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como una sonda en ensayos bioquímicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina y el grupo tiofeno pueden interactuar con los sitios activos de las enzimas, potencialmente inhibiendo o modulando su actividad. Las vías exactas y los objetivos moleculares dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- Tert-butil 3-(tiofen-2-il)pirrolidina-1-carboxilato
- Tert-butil 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)pirrolidina-1-carboxilato
- Tert-butil 3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)pirrolidina-1-carboxilato .
Singularidad
El 2-(Tiofen-3-il)pirrolidina-1-carboxilato de tert-butilo es único debido a la posición específica del grupo tiofeno en el anillo de pirrolidina, lo que puede influir en su reactividad y interacción con otras moléculas. Esta estructura única puede conducir a propiedades biológicas y químicas distintas en comparación con compuestos similares .
Propiedades
IUPAC Name |
tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKOTBLPQRNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)


